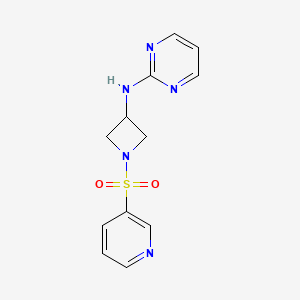

N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine

Descripción

Propiedades

IUPAC Name |

N-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c18-20(19,11-3-1-4-13-7-11)17-8-10(9-17)16-12-14-5-2-6-15-12/h1-7,10H,8-9H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNBIOOTHPDIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CC=C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridin-3-ylsulfonyl Intermediate: This step involves the sulfonylation of pyridine using a sulfonyl chloride in the presence of a base such as triethylamine.

Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Coupling with Pyrimidin-2-amine: The final step involves coupling the pyridin-3-ylsulfonyl azetidine intermediate with pyrimidin-2-amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets.

Mecanismo De Acción

The mechanism of action of N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and disease context.

Comparación Con Compuestos Similares

N-[1-(Benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (BK50179)

- Molecular Formula : C₁₃H₁₄N₄O₂S

- Molecular Weight : 290.34

- Key Differences : The sulfonyl group is attached to a benzene ring instead of pyridin-3-yl.

- However, the benzene ring may enhance lipophilicity, improving membrane permeability .

N-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

- Molecular Formula : C₁₃H₁₃ClN₄O₂S

- Molecular Weight : 324.79

- Key Differences : Incorporates a 2-chlorophenylsulfonyl group.

- Implications : The electron-withdrawing chlorine atom may increase the electrophilicity of the sulfonyl group, enhancing covalent interactions with nucleophilic residues in enzyme active sites. This modification could improve potency but may also affect metabolic stability .

5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine (L7I)

- Molecular Formula : C₁₄H₁₅FN₄O₂S

- Molecular Weight : 322.36

- Key Differences : Features a methanesulfonyl group and a 4-fluorophenyl substituent on the pyrimidine ring.

- The 4-fluorophenyl group may enhance π-π stacking interactions with hydrophobic pockets in target proteins .

N-(3-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (20a)

- Molecular Formula : C₁₅H₁₂N₆O₂

- Molecular Weight : 308.30

- Key Differences : Replaces the azetidine-sulfonyl moiety with a 3-nitrophenyl group.

- Implications : The nitro group introduces strong electron-withdrawing effects, which may alter the compound’s redox properties and binding kinetics. This structure is associated with kinase inhibition but may exhibit higher cytotoxicity due to nitro group reactivity .

Structural and Functional Analysis Table

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., nitro, chlorine) show enhanced interactions with catalytic lysine residues in kinases but may face metabolic challenges .

- Sulfonyl Group Variations : Aromatic sulfonamides (e.g., pyridin-3-yl, benzene) improve target affinity through π-π interactions, while aliphatic sulfonamides (e.g., methanesulfonyl) favor solubility .

- Azetidine Rigidity : The azetidine ring’s conformational restraint is critical for maintaining optimal binding geometry across all analogs .

Actividad Biológica

N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C12H13N5O2S

- Molecular Weight : 285.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's sulfonamide group may enhance binding affinity to target enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Potential Targets:

- Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival.

- Receptors : Interaction with various receptors could lead to altered signaling cascades, influencing cellular responses.

Antiproliferative Effects

Recent studies have indicated that this compound exhibits antiproliferative activity against several cancer cell lines. The compound's efficacy was evaluated using the MTT assay, revealing IC50 values that demonstrate its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 22.6 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 18.9 | Inhibition of proliferation |

Case Studies

- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, accompanied by an increase in apoptotic markers such as caspase activation and PARP cleavage.

- In Vivo Studies : In animal models, administration of the compound led to reduced tumor growth in xenograft models, indicating its potential for therapeutic use.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Azetidine Ring : Starting from pyridine derivatives, azetidine can be synthesized through cyclization reactions.

- Sulfonation : The introduction of the sulfonyl group is achieved via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

- Pyrimidine Coupling : Finally, the pyrimidine moiety is introduced through nucleophilic substitution or coupling reactions.

Research Findings

Research has shown that compounds with similar structures exhibit varying degrees of biological activity depending on their substituents and stereochemistry. For instance, modifications to the pyridine ring can significantly enhance potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring followed by sulfonylation and pyrimidine coupling. Key steps include:

- Sulfonylation : Pyridin-3-ylsulfonyl chloride reacts with an azetidine precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .

- Pyrimidine Coupling : Buchwald-Hartwig amination or nucleophilic substitution is employed, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene/DMF at 80–100°C .

- Optimization : Reaction time, solvent polarity, and temperature are critical. Microwave-assisted synthesis (e.g., 150°C for 30 min) improves yield and reduces side products .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : - and -NMR confirm regiochemistry of the azetidine and pyrimidine moieties (e.g., δ 8.5–9.0 ppm for pyridine protons) .

- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., kinase inhibition vs. off-target effects) be resolved?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics with target kinases (e.g., IC₅₀ values) .

- Selectivity Profiling : Screen against a panel of 100+ kinases using competitive ATP-binding assays. Cross-validate with cellular assays (e.g., phospho-kinase arrays) .

- Structural Analysis : Perform X-ray crystallography of the compound bound to its target to identify key interactions (e.g., hydrogen bonds with hinge regions) .

Q. What computational strategies are effective in optimizing the compound’s synthetic route or predicting reactivity?

- Methodological Answer :

- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., sulfonylation energy barriers) .

- High-Throughput Virtual Screening (HTVS) : Predict optimal catalysts/ligands for pyrimidine coupling using libraries like Enamine REAL Space .

- Machine Learning : Train models on reaction yield data (e.g., solvent, temperature) to recommend conditions for novel analogs .

Q. How do solvent polarity and temperature influence the regioselectivity of azetidine functionalization?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor sulfonylation at the azetidine N-position via stabilization of charged intermediates .

- Temperature Gradients : Lower temperatures (0–10°C) reduce side reactions (e.g., ring-opening), while higher temperatures (80°C) accelerate coupling steps .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify optimal timepoints for quenching .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay formats?

- Methodological Answer :

- Assay Standardization : Use a common positive control (e.g., staurosporine) and ATP concentration (1 mM) to normalize results .

- Cellular vs. Biochemical Assays : Account for membrane permeability by correlating intracellular target engagement (e.g., NanoBRET) with enzyme activity .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify variability between labs .

Experimental Design Considerations

Q. What in vitro and in vivo models are most relevant for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- In Vitro : Use patient-derived xenograft (PDX) cells for target validation. Include 3D spheroid models to mimic tumor microenvironments .

- In Vivo : Prioritize pharmacokinetic studies in rodents (e.g., bioavailability >30%, T₁/₂ >4 h) before efficacy trials in xenograft models .

- Toxicity Screening : Assess hERG channel inhibition and hepatotoxicity via CYP450 inhibition assays .

Structural Modification Strategies

Q. What functional group modifications enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Pyrimidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce CYP-mediated oxidation .

- Azetidine Rigidification : Replace the sulfonyl group with a carbonyl to restrict conformational flexibility and improve plasma stability .

- Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.